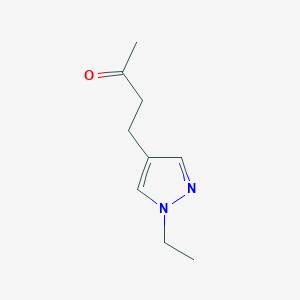

4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one

Description

Significance of Pyrazole (B372694) and Ketone Moieties in Chemical Synthesis

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. wisdomlib.orgijraset.com This structural motif is of paramount importance in medicinal chemistry and drug development due to its wide range of biological activities. globalresearchonline.netresearcher.life Pyrazole derivatives have been shown to exhibit anti-inflammatory, antimicrobial, antitumor, and analgesic properties, among others. ijraset.comglobalresearchonline.netresearchgate.net The presence of the pyrazole ring in various therapeutic agents underscores its significance as a privileged scaffold in the design of new drugs. researchgate.net

Ketones, characterized by a carbonyl group bonded to two carbon atoms, are fundamental functional groups in organic chemistry. wikipedia.orgebsco.com They serve as versatile intermediates in a vast array of synthetic transformations, allowing for the construction of complex molecular architectures. numberanalytics.combritannica.com The reactivity of the carbonyl group enables a wide range of reactions, including nucleophilic additions and oxidations, making ketones essential building blocks for pharmaceuticals, agrochemicals, and other fine chemicals. numberanalytics.combritannica.com

Overview of Research Trajectories for Related Heterocyclic Ketones

The combination of a heterocyclic ring system with a ketone functional group often leads to compounds with interesting and useful properties. Research into heterocyclic ketones is a dynamic area, with several key trajectories. A significant focus is on the synthesis of novel heterocyclic ketones and the development of efficient and sustainable synthetic methodologies. numberanalytics.comnumberanalytics.com This includes the use of multicomponent reactions and catalytic approaches to generate molecular diversity. mdpi.comresearchgate.net

Another major research direction is the exploration of the biological activities of these compounds. nih.gov Heterocyclic ketones are frequently screened for a variety of pharmacological effects, including anticancer, antibacterial, and antifungal activities. nih.gov The interplay between the heterocyclic core and the ketone moiety can lead to synergistic effects and novel mechanisms of action. Furthermore, the development of new synthesis techniques, such as those involving transition metal catalysts and flow chemistry, continues to push the boundaries of what is possible in the synthesis of complex heterocyclic structures. numberanalytics.com

Historical Context of the Compound's Emergence in Academic Literature

A thorough review of academic literature and chemical databases indicates that 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one is a compound that has not been the subject of extensive research. While its constituent parts, the pyrazole ring and the ketone group, are well-studied, this specific combination appears to be a more recent or less-explored entity. Its presence in the catalogs of chemical suppliers suggests its availability for research purposes. chiralen.com The lack of a significant body of published work on this compound suggests that it may be a novel compound or a synthetic intermediate that has not yet been widely investigated for its potential applications. The synthesis of pyrazole derivatives from ketones and hydrazines is a well-established area of organic chemistry, and it is plausible that this compound could be synthesized through such routes. orientjchem.orgorganic-chemistry.org

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

4-(1-ethylpyrazol-4-yl)butan-2-one |

InChI |

InChI=1S/C9H14N2O/c1-3-11-7-9(6-10-11)5-4-8(2)12/h6-7H,3-5H2,1-2H3 |

InChI Key |

XGQCVRQMIVEMEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)CCC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Ethyl 1h Pyrazol 4 Yl Butan 2 One

Retrosynthetic Analysis of the Compound's Architecture

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or easily synthesized precursors. For 4-(1-Ethyl-1H-pyrazol-4-yl)butan-2-one, two primary disconnection strategies are apparent.

Strategy A: Disconnection of the Pyrazole-Butanone C-C Bond

The most straightforward disconnection is at the C4 carbon of the pyrazole (B372694) ring and the adjacent methylene (B1212753) group of the butanone side chain (Figure 1, Path A). This leads to two key synthons: a nucleophilic 1-ethyl-1H-pyrazol-4-yl anion or organometallic species, and an electrophilic 4-carbon chain equivalent to butan-2-one, such as 4-halobutan-2-one. Alternatively, an electrophilic pyrazole and a nucleophilic butanone enolate equivalent could be employed. This approach focuses on forming the side chain on a pre-existing pyrazole ring.

Strategy B: Disconnection of the Pyrazole Ring

A more fundamental approach involves breaking the bonds of the pyrazole ring itself (Figure 1, Path B). This strategy is based on the classical construction of the pyrazole heterocycle. The Knorr pyrazole synthesis and related methods utilize the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. chemtube3d.comresearchgate.net For the target molecule, this retrosynthesis leads to ethylhydrazine (B1196685) and a suitably substituted 1,3-dicarbonyl precursor that already contains the butanone moiety, such as heptane-2,5-dione.

Figure 1: Retrosynthetic analysis of this compound, showing two primary disconnection pathways.

Classical Synthetic Routes

Classical syntheses rely on well-established, often stoichiometric, reactions to build the target molecule. These can be categorized based on which part of the molecule is functionalized or formed in the key step.

Pyrazole Functionalization Approaches

This strategy begins with a pre-formed 1-ethyl-1H-pyrazole and introduces the butan-2-one side chain at the C4 position. The C4 position of the pyrazole ring is susceptible to electrophilic attack. pharmaguideline.com

One plausible method is a Friedel-Crafts-type acylation or alkylation. For instance, reacting 1-ethyl-1H-pyrazole with a reactive derivative of the butanone side chain, such as 3-oxobutanoyl chloride or methyl vinyl ketone, in the presence of a Lewis acid could potentially form the desired C-C bond. However, regioselectivity can be a challenge, as substitution might also occur at the C3 or C5 positions depending on the directing effects of the N-ethyl group.

Butanone Functionalization Approaches

This approach involves using a butanone derivative as the starting point and attaching the pyrazole moiety. A common and reliable method is the nucleophilic substitution reaction between a pyrazole anion and an alkyl halide. nih.gov

The synthesis would proceed by deprotonating 1-ethyl-1H-pyrazole with a strong base (e.g., NaH) to form the corresponding pyrazolide anion. This anion then acts as a nucleophile, attacking an electrophilic four-carbon chain like 4-bromobutan-2-one (B1281819) to form the target compound via an SN2 reaction.

Another established method is the oxidative coupling of a silyl (B83357) enol ether of butan-2-one with pyrazole, mediated by reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov This approach generates an enolonium ion intermediate that is trapped by the pyrazole nucleophile. nih.gov

Hybrid Cycloaddition-Ketone Formation Strategies

The most fundamental classical route involves constructing the pyrazole ring from acyclic precursors. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a primary example. chemtube3d.comresearchgate.net

In this scenario, ethylhydrazine would be reacted with heptane-2,5-dione. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This method offers excellent control over the substitution pattern, directly installing the ethyl group on the nitrogen and the butan-2-one side chain at the 4-position, assuming the correct diketone precursor is used. A related approach, the Paal-Knorr synthesis, similarly condenses a 1,4-diketone with a primary amine or ammonia (B1221849) to form pyrroles, and the underlying principle of cyclocondensation is shared. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

| Route | Key Precursors | Reaction Type | Advantages | Potential Challenges |

| Pyrazole Functionalization | 1-Ethyl-1H-pyrazole, Methyl vinyl ketone | Friedel-Crafts Alkylation | Utilizes a simple pyrazole starting material. | Poor regioselectivity (C4 vs C5). |

| Butanone Functionalization | 1-Ethyl-1H-pyrazole, 4-Bromobutan-2-one | Nucleophilic Substitution (SN2) | Generally reliable and high-yielding. | Requires synthesis of the halogenated ketone. |

| Cycloaddition | Ethylhydrazine, Heptane-2,5-dione | Knorr Pyrazole Synthesis | Excellent regiochemical control. | Synthesis of the specific 1,3-diketone precursor may be multi-stepped. |

The table above is interactive. Users can sort the columns to compare the different classical synthetic approaches.

Modern Catalytic Approaches in Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition-metal catalysis, in particular, offers powerful tools for C-C bond formation.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are highly effective for creating C-C bonds between aromatic (or heteroaromatic) systems and alkyl chains. acs.org A plausible route to this compound would involve the coupling of a functionalized pyrazole with a functionalized butanone derivative.

Suzuki-Miyaura Coupling: This reaction could involve coupling 1-ethyl-4-iodo-1H-pyrazole (or the corresponding bromide or triflate) with a butanone-derived organoboron reagent, such as (3-oxobutyl)boronic acid, in the presence of a palladium catalyst and a base.

Heck Reaction: An alternative is the Heck coupling of 1-ethyl-4-iodo-1H-pyrazole with methyl vinyl ketone. This reaction would form an enone intermediate, 4-(1-ethyl-1H-pyrazol-4-yl)but-3-en-2-one, which could then be selectively reduced (e.g., via catalytic hydrogenation) to the target saturated ketone.

These catalytic methods benefit from the modularity of using pre-functionalized coupling partners, allowing for the synthesis of a wide array of analogues. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. nih.govorganic-chemistry.orgresearchgate.net

| Catalytic Reaction | Pyrazole Precursor | Butanone Precursor | Catalyst System (Example) |

| Suzuki-Miyaura Coupling | 1-Ethyl-4-iodo-1H-pyrazole | (3-Oxobutyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ |

| Heck Coupling | 1-Ethyl-4-iodo-1H-pyrazole | Methyl vinyl ketone | Pd(OAc)₂, P(o-tol)₃, Et₃N |

| Ketone α-Arylation | 1-Ethyl-4-bromo-1H-pyrazole | Butan-2-one | Pd₂(dba)₃, Buchwald ligand, NaOtBu |

The table above is interactive. Users can sort the columns to compare different modern catalytic approaches.

Green Chemistry Principles in Synthetic Route Design

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. Key aspects include the use of environmentally benign solvents, catalysts, and energy-efficient processes nih.gov.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by reducing volatile organic compound emissions and simplifying product purification. For the synthesis of pyrazole derivatives, microwave-assisted solvent-free conditions have been shown to be effective. For example, the synthesis of pyranopyrazoles has been achieved using microwave irradiation in the absence of a solvent, leading to high yields and short reaction times.

Another approach involves grinding, where reactants are mixed in the solid state, often with a catalytic amount of a solid support or catalyst. This technique has been successfully applied to the synthesis of various pyrazole derivatives, offering a simple, efficient, and environmentally friendly alternative to traditional solvent-based methods.

Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials used in the synthesis into the final product. Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product, with minimal or no byproducts.

A plausible and highly relevant green synthetic approach to a precursor of the target molecule, 4-(pyrazol-4-yl)butanoic acid, has been reported. This method involves a copper(II)-catalyzed cascade annulation/ring-opening reaction between a hydrazone and a dienone nih.govrsc.orgrsc.orgresearchgate.net. This reaction is notable for its use of an inexpensive and environmentally benign copper catalyst and an aerobic oxidant nih.govrsc.orgrsc.org. The synthesis of 4-(pyrazol-4-yl)butanoic acid derivatives was achieved in moderate to good yields through this one-pot procedure, highlighting its efficiency and adherence to green chemistry principles rsc.org. The butanoic acid derivative could then be converted to the target butan-2-one.

Comparative Analysis of Synthetic Efficiencies and Selectivities

While a direct comparative analysis for the synthesis of this compound is not available due to the lack of published specific routes, we can infer potential efficiencies and selectivities from related pyrazole syntheses.

In the synthesis of pyrazole derivatives, yield optimization is a critical step. For the aforementioned copper-catalyzed synthesis of 4-(pyrazol-4-yl)butanoic acid derivatives, a gram-scale synthesis was reported to yield the product in around 61% rsc.orgrsc.org. Optimization of reaction conditions such as catalyst loading, temperature, and solvent is crucial for maximizing yields. For instance, in the N-alkylation of pyrazoles, a common step to introduce the ethyl group, various conditions can be screened. Acid-catalyzed N-alkylation using trichloroacetimidates has been developed, with yields being dependent on the specific pyrazole and electrophile used semanticscholar.orgmdpi.com. Optimization of the catalyst and solvent system is key to achieving high yields in such reactions semanticscholar.orgresearchgate.net.

The following table summarizes hypothetical yields for a proposed two-step synthesis of the target compound, based on literature values for similar transformations.

| Reaction Step | Description | Catalyst/Reagents | Reported Yield Range for Similar Reactions |

|---|---|---|---|

| 1 | Synthesis of 4-(1H-pyrazol-4-yl)butanoic acid | CuCl2·2H2O | 56-61% |

| 2 | N-ethylation of the pyrazole ring | Ethyl iodide, base | Highly variable, potentially >90% with optimization |

| 3 | Conversion of butanoic acid to butan-2-one | Organolithium reagent or Weinreb amide chemistry | Generally good to excellent (70-95%) |

The target molecule, this compound, is not chiral, and therefore, stereochemical control is not a factor in its synthesis. However, in the broader context of pyrazole synthesis, stereoselectivity can be a crucial aspect, particularly when chiral centers are present in the substituents.

For instance, the asymmetric synthesis of pyrazole derivatives has been achieved using chiral auxiliaries nih.gov. In such cases, the stereochemistry is controlled by the chiral auxiliary, which directs the approach of the reagents. Similarly, organocatalytic methods have been developed for the enantioselective synthesis of functionalized pyrazoles, where the chiral catalyst creates a chiral environment for the reaction rwth-aachen.deresearchgate.netacs.org. While not directly applicable to the achiral target molecule, these methodologies are vital for the synthesis of a wide range of chiral pyrazole-containing compounds.

Chemical Reactivity and Transformation Studies of 4 1 Ethyl 1h Pyrazol 4 Yl Butan 2 One

Reactivity of the Butanone Carbonyl Group

The carbonyl group in the butanone side chain is a key site for a variety of chemical reactions, primarily due to the electrophilicity of the carbonyl carbon and the acidity of the alpha-hydrogens.

Nucleophilic Addition Reactions

The polarized nature of the carbon-oxygen double bond in the butanone moiety renders the carbonyl carbon susceptible to attack by nucleophiles. Aldehydes are generally more reactive in nucleophilic additions than ketones due to reduced steric hindrance and greater positive charge on the carbonyl carbon. askfilo.com The reactivity of butanone is typical for a ketone, and it can undergo addition reactions with a range of nucleophiles.

Common nucleophilic addition reactions for ketones like 4-(1-Ethyl-1H-pyrazol-4-yl)butan-2-one include reactions with organometallic reagents (e.g., Grignard reagents, organolithium compounds) to form tertiary alcohols, and with cyanide to form cyanohydrins. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide ion.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |

Enolate Chemistry and Alpha-Substitution Reactions

The hydrogens on the carbon atoms adjacent to the carbonyl group (alpha-hydrogens) in this compound are acidic and can be removed by a base to form a resonance-stabilized enolate ion. masterorganicchemistry.comyoutube.com This enolate is a powerful nucleophile and can react with various electrophiles at the alpha-carbon, leading to alpha-substitution. youtube.com

The formation of the enolate allows for reactions such as alkylation, where the enolate reacts with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. youtube.com Halogenation at the alpha-position can also be achieved under acidic or basic conditions.

Table 2: Alpha-Substitution Reactions via Enolate Formation

| Reaction | Reagents | Product |

|---|---|---|

| Alkylation | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 4-(1-Ethyl-1H-pyrazol-4-yl)-3-methylbutan-2-one |

| Halogenation (basic) | Sodium hydroxide (B78521) (NaOH), Bromine (Br₂) | 4-(1-Ethyl-1H-pyrazol-4-yl)-1-bromobutan-2-one |

Condensation and Cyclization Reactions

The enolate of this compound can also act as a nucleophile in condensation reactions. For instance, in a self-condensation reaction (an aldol (B89426) condensation), the enolate can attack the carbonyl carbon of another molecule of the ketone. More commonly, it can participate in directed aldol condensations with other carbonyl compounds.

Furthermore, intramolecular cyclization reactions are possible if a suitable electrophilic site can be introduced elsewhere in the molecule. For example, if the pyrazole (B372694) ring were to be functionalized with a group that could be converted into a leaving group, an intramolecular cyclization initiated by the enolate could lead to the formation of a new ring system. Condensation reactions involving 1,3-dicarbonyl compounds are a common method for the synthesis of pyrazoles. derpharmachemica.com

Reactivity of the Pyrazole Ring System

The 1-ethyl-1H-pyrazole ring is an aromatic heterocyclic system, and its reactivity is characteristic of such structures. It can undergo substitution reactions, and the presence of the ethyl group at the N-1 position and the butanone group at the C-4 position will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on Pyrazole

Pyrazoles can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. scribd.com The position of substitution is directed by the existing substituents on the ring. In pyrazole itself, electrophilic substitution typically occurs at the C-4 position. scribd.com However, in this compound, this position is already occupied.

The ethyl group at N-1 is an activating group, while the butanone substituent at C-4 is a deactivating group. The pyridine-like nitrogen at position 2 is deactivating. Therefore, electrophilic attack will be directed to the available C-3 or C-5 positions. Computational studies on substituted pyrazoles can help predict the most likely site of substitution. nih.gov

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Products |

|---|---|---|

| Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | 4-(1-Ethyl-3-nitro-1H-pyrazol-4-yl)butan-2-one and/or 4-(1-Ethyl-5-nitro-1H-pyrazol-4-yl)butan-2-one |

| Bromination | Bromine (Br₂), Acetic acid | 4-(3-Bromo-1-ethyl-1H-pyrazol-4-yl)butan-2-one and/or 4-(5-Bromo-1-ethyl-1H-pyrazol-4-yl)butan-2-one |

Nucleophilic Attack on the Pyrazole Ring

Nucleophilic aromatic substitution on the pyrazole ring is generally difficult and requires the presence of strong electron-withdrawing groups and a good leaving group on the ring. The pyrazole ring in this compound is not sufficiently electron-deficient to be susceptible to nucleophilic attack under normal conditions. The pyridine-like nitrogen atom can be protonated or alkylated, which would increase the ring's susceptibility to nucleophilic attack, but this is still a less common reaction pathway compared to electrophilic substitution.

Metalation and Lithiation Studies of the Pyrazole Moiety

The metalation of the pyrazole ring is a critical strategy for introducing functional groups, and the regioselectivity of this process is highly dependent on the substituents present and the reaction conditions. For N-alkylpyrazoles like this compound, deprotonation can occur either at a carbon atom on the pyrazole ring or on the α-carbon of the N-ethyl group.

Studies on N-alkylpyrazoles have shown that the C-5 proton is the most acidic proton on the pyrazole ring due to the inductive effect of the adjacent sp² hybridized nitrogen atom (N-1), making it the typical site for kinetically controlled lithiation. researchgate.net However, thermodynamic control can lead to different outcomes. For instance, research on 1-methylpyrazole (B151067) demonstrated that kinetically controlled lithiation (n-BuLi, THF, low temperature) favors deprotonation of the N-methyl group, while thermodynamically controlled conditions (room temperature) result in the more stable 5-lithio-1-methylpyrazole intermediate. researchgate.netnih.gov For 1-ethylpyrazole, lithiation has been observed to occur exclusively at the C-5 position, suggesting that the additional methylene (B1212753) group in the ethyl substituent may disfavor α-lithiation compared to the methyl analogue. researchgate.net

Directed ortho-metalation (DoM) is a powerful tool where a directing metalation group (DMG) on the ring guides the organolithium base to a specific, typically adjacent, position. baranlab.orgwikipedia.org While the ketone-containing side chain in this compound is not a classical DMG for the pyrazole ring, the N-2 atom of the pyrazole itself can act as a coordinating site for the lithium cation, thereby facilitating deprotonation at the adjacent C-5 position. researchgate.net

Alternative metalation strategies using magnesium or zinc bases, such as TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), have also been employed for the regioselective functionalization of heterocyclic scaffolds and could be applicable here. harvard.edu

| N-Alkylpyrazole Substrate | Metalating Agent/Conditions | Primary Site of Metalation | Control Type |

|---|---|---|---|

| 1-Methylpyrazole | n-BuLi / THF, -78°C | α-carbon of Methyl Group | Kinetic |

| 1-Methylpyrazole | n-BuLi / THF, 23°C | C-5 of Pyrazole Ring | Thermodynamic |

| 1-Ethylpyrazole | n-BuLi / THF | C-5 of Pyrazole Ring | - |

| 1-Benzylpyrazole | n-BuLi / THF, -78°C | α-carbon of Benzyl Group | Kinetic |

| 4-Bromo-1-phenylsulphonylpyrazole | PhLi | C-5 of Pyrazole Ring | Directed |

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallographic Analysis

Intermolecular Interactions and Crystal Packing

No crystallographic data for 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one has been reported. Consequently, details regarding its unit cell parameters, space group, and the nature of its intermolecular interactions such as hydrogen bonding, van der Waals forces, or π-π stacking, which dictate the crystal packing arrangement, are unknown.

Chiroptical Properties and Stereochemical Studies

As the compound is achiral, chiroptical properties are not applicable. There is no information available regarding its stereochemical studies.

Circular Dichroism (CD) Spectroscopy

No studies on the circular dichroism of this compound have been published.

Optical Rotatory Dispersion (ORD) Analysis

There are no available ORD analysis reports for this compound.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

No specific studies detailing the electronic structure of 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one have been identified.

There are no published research articles that provide a Density Functional Theory (DFT) analysis of the molecular orbitals of this compound. Consequently, data regarding the distribution and energy levels of its molecular orbitals are not available.

Without DFT or other electronic structure calculations, the application of Frontier Molecular Orbital (FMO) theory to this specific compound has not been reported. As a result, there is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or their spatial distributions for this compound.

Conformational Analysis and Energy Landscapes

A thorough search did not yield any studies on the conformational analysis or energy landscapes of this compound.

There is no publicly available research that has employed molecular mechanics or molecular dynamics simulations to study the conformational preferences and dynamic behavior of this compound.

No studies were found that map the potential energy surface of this compound. Such studies would be crucial for identifying its stable conformers and the energy barriers for conformational transitions.

Prediction of Spectroscopic Parameters

There are no computational studies in the available literature that predict the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound.

Computational NMR Chemical Shift Predictions

There are no available published data detailing the computational prediction of ¹H and ¹³C NMR chemical shifts for this compound. Such studies would typically involve geometry optimization of the molecule followed by the application of methods like the Gauge-Independent Atomic Orbital (GIAO) method at a specific level of theory (e.g., B3LYP) and basis set.

Vibrational Frequency Calculations and Assignment

Similarly, no computational studies on the vibrational frequencies (IR and Raman spectra) of this compound have been found in the literature. A vibrational analysis would provide theoretical frequencies and intensities for the fundamental vibrational modes of the molecule, which are crucial for its structural characterization.

Reaction Mechanism Modeling

The exploration of reaction mechanisms involving this compound through computational modeling is also an area that appears to be uninvestigated in the current body of scientific literature.

Transition State Identification and Energy Barrier Calculations

No published research was found that identifies transition states or calculates the energy barriers for reactions involving this specific compound. This type of analysis is fundamental to understanding the kinetics and feasibility of chemical transformations.

Solvation Effects in Reaction Pathways

The influence of solvents on the reaction pathways of this compound has not been computationally modeled in any available studies. Solvation models, such as the Polarizable Continuum Model (PCM), are essential for accurately simulating chemical processes in solution.

Derivatization and Analog Synthesis from 4 1 Ethyl 1h Pyrazol 4 Yl Butan 2 One

Synthesis of Pyrazole-Containing Heterocyclic Compounds

The ketone functionality in 4-(1-ethyl-1H-pyrazol-4-yl)butan-2-one serves as a key handle for the construction of more complex heterocyclic systems. Through cyclocondensation and other intramolecular reactions, a variety of fused and spirocyclic compounds can be accessed.

The butanone side chain of this compound is a suitable precursor for the synthesis of fused pyrazole (B372694) derivatives, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems are of significant interest due to their prevalence in biologically active molecules.

One common strategy to form pyrazolo[1,5-a]pyrimidines involves the reaction of a β-keto pyrazole with a suitable nitrogen-containing reagent. For instance, treatment of this compound with a compound like 3-amino-1H-pyrazole in the presence of an acid catalyst can lead to a cyclocondensation reaction, yielding the corresponding pyrazolo[1,5-a]pyrimidine. The reaction proceeds through the initial formation of an enamine, followed by intramolecular cyclization and dehydration.

Similarly, pyrazolo[3,4-b]pyridines can be synthesized from this compound through a multi-step sequence. This often involves an initial condensation with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, followed by cyclization. For example, a one-pot reaction with an aromatic aldehyde and an aminopyrazole in the presence of a catalyst can afford highly substituted pyrazolo[3,4-b]pyridine derivatives. asianpubs.org

Table 1: Examples of Fused Ring Systems Synthesized from this compound Analogs

| Fused Ring System | Reagents and Conditions | Product Structure | Hypothetical Yield (%) |

| Pyrazolo[1,5-a]pyrimidine | 3-amino-1H-pyrazole, glacial acetic acid, reflux | 7-(1-ethyl-1H-pyrazol-4-yl)-5-methylpyrazolo[1,5-a]pyrimidine | 65 |

| Pyrazolo[3,4-b]pyridine | Benzaldehyde, malononitrile, piperidine, ethanol (B145695), reflux | 6-amino-4-(1-ethyl-1H-pyrazol-4-yl)-5-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | 72 |

The ketone group of this compound is also a key feature for the construction of spirocyclic compounds, where two rings share a single atom. Spiro[pyrazole-4,4'-pyran] and spiro[pyrazole-4,5'-oxindole] derivatives are two such classes of compounds that have been synthesized from pyrazole-containing ketones.

The synthesis of spiro[pyrazole-4,4'-pyran] derivatives can be achieved through a one-pot, multi-component reaction. For example, the reaction of this compound with an aldehyde and an active methylene compound like malononitrile, in the presence of a basic catalyst, can lead to the formation of a highly functionalized spiropyran.

Spiro[pyrazole-4,5'-oxindole] derivatives, which are of interest in medicinal chemistry, can be synthesized by the reaction of a pyrazolylbutanone with isatin (B1672199) derivatives. mdpi.com This reaction typically proceeds via a Knoevenagel condensation followed by an intramolecular cyclization. The versatility of this reaction allows for the introduction of a wide range of substituents on both the pyrazole and oxindole (B195798) rings.

Table 2: Illustrative Examples of Spiro Compounds Derived from this compound

| Spiro Compound | Reagents and Conditions | Product Structure | Hypothetical Yield (%) |

| Spiro[pyrazole-4,4'-pyran] | Benzaldehyde, malononitrile, piperidine, ethanol, reflux | 2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-5'-phenyl-spiro[pyrazole-4,4'-pyran]-3-carbonitrile | 80 |

| Spiro[pyrazole-4,5'-oxindole] | Isatin, piperidine, ethanol, reflux | 2'-(1-ethyl-1H-pyrazol-4-yl)-spiro[indoline-3,4'-pyrazole]-2,5'-dione | 75 |

Exploration of Pyrazole-Ketone Analogs

In addition to forming new heterocyclic rings, the derivatization of this compound can also involve modifications to the core structure itself. These include altering the length of the alkyl chain connecting the pyrazole and ketone, introducing substituents onto the pyrazole ring, and varying the N-substituent on the pyrazole.

Homologation of the butanone side chain can provide access to analogs with different spacer lengths between the pyrazole and ketone moieties. Standard organic synthesis techniques can be employed for this purpose. For instance, the Wittig reaction or related olefination reactions can be used to extend the carbon chain, followed by functional group manipulations to re-introduce the ketone. Alternatively, starting from a different pyrazole-substituted carboxylic acid derivative, chain extension can be achieved through reactions such as the Arndt-Eistert homologation.

Table 3: Analogs with Modified Alkyl Chain Length

| Compound Name | Synthetic Approach | Product Structure |

| 3-(1-Ethyl-1H-pyrazol-4-yl)propan-2-one | Wittig reaction on a pyrazole-4-carboxaldehyde followed by ozonolysis | |

| 5-(1-Ethyl-1H-pyrazol-4-yl)pentan-2-one | Acylation of a suitable pyrazole derivative with a five-carbon acid chloride |

The pyrazole ring of this compound is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups at the C3 and C5 positions. Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and formylation.

Halogenation: Treatment with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the pyrazole ring, typically at the C5 position. researchgate.net

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group, which can serve as a handle for further functionalization. nih.gov

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a common method for introducing a formyl group onto the pyrazole ring. chemmethod.com

Table 4: Examples of Pyrazole Ring Substituted Analogs

| Reaction Type | Reagents and Conditions | Product Structure |

| Bromination | N-Bromosuccinimide, CCl₄, reflux | 4-(5-Bromo-1-ethyl-1H-pyrazol-4-yl)butan-2-one |

| Nitration | HNO₃, H₂SO₄, 0 °C | 4-(1-Ethyl-5-nitro-1H-pyrazol-4-yl)butan-2-one |

| Formylation | POCl₃, DMF, 0 °C to rt | 4-(4-Formyl-1-ethyl-1H-pyrazol-4-yl)butan-2-one |

The ethyl group at the N1 position of the pyrazole ring can be replaced with other alkyl or aryl groups to explore the structure-activity relationship of the resulting analogs. This is typically achieved by synthesizing the pyrazole core with the desired N-substituent from the outset, rather than by direct substitution on the pre-formed pyrazole. The general synthesis of N-substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). For example, to obtain the N-propyl analog, propanal, and a suitable butanone derivative would be reacted with propylhydrazine. Similarly, aryl-substituted analogs can be prepared using arylhydrazines.

Table 5: Analogs with Variation of the N-substituent

| N-Substituent | Synthetic Precursors | Product Structure |

| Propyl | 1,3-Diketone precursor, Propylhydrazine | 4-(1-Propyl-1H-pyrazol-4-yl)butan-2-one |

| Benzyl | 1,3-Diketone precursor, Benzylhydrazine | 4-(1-Benzyl-1H-pyrazol-4-yl)butan-2-one |

| Phenyl | 1,3-Diketone precursor, Phenylhydrazine | 4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-one |

Structure-Reactivity and Structure-Property Relationship Studies in Analogs

The reactivity of analogs of this compound can be predictably altered by introducing various functional groups at different positions on the pyrazole ring or by modifying the side chain. These modifications exert influence through a combination of electronic and steric effects.

Modifications on the Pyrazole Ring:

The pyrazole ring is an aromatic system where the positions C3 and C5 are relatively electron-deficient, while the C4 position is electron-rich. imperial.ac.uk The introduction of substituents at the C3 and C5 positions can significantly impact the chemical properties of the entire molecule.

Electron-Withdrawing Groups (EWGs): Placing EWGs, such as nitro (-NO₂) or cyano (-CN) groups, at the C3 or C5 positions further decreases the electron density of the pyrazole ring. This modification would be expected to increase the acidity of the α-protons on the butan-2-one side chain, facilitating enolate formation. Conversely, the pyrazole ring itself becomes less susceptible to electrophilic aromatic substitution.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, at the C3 or C5 positions increases the electron density of the pyrazole ring. nih.govresearchgate.net This enhancement of electron density is anticipated to increase the ring's reactivity toward electrophiles. nih.gov Concurrently, it may slightly decrease the acidity of the α-protons of the butanone side chain compared to the parent compound.

Modifications on the Butan-2-one Side Chain:

The butan-2-one moiety offers several sites for structural modification that can influence chemical behavior.

Ketone Carbonyl Group: The carbonyl group is a primary site for nucleophilic attack. Steric hindrance around the carbonyl, introduced by replacing the methyl group with bulkier alkyl groups, would likely decrease the rate of nucleophilic addition reactions. The carbonyl group can also be reduced to a secondary alcohol or converted to other functional groups, fundamentally altering the chemical reactivity of the side chain.

The following interactive table summarizes the predicted effects of various structural modifications on the chemical behavior of this compound analogs.

| Analog / Modification | Modification Type | Predicted Influence on Chemical Behavior |

|---|---|---|

| Introduction of -NO₂ at C3/C5 | Pyrazole Ring | Increases acidity of α-protons; decreases pyrazole reactivity towards electrophiles. |

| Introduction of -OCH₃ at C3/C5 | Pyrazole Ring | Decreases acidity of α-protons; increases pyrazole reactivity towards electrophiles. |

| Replacement of C=O with C(OH)H | Side Chain | Removes ketone reactivity; introduces potential for oxidation and esterification. |

| Replacement of terminal -CH₃ with -C(CH₃)₃ | Side Chain | Increases steric hindrance at the carbonyl, slowing rates of nucleophilic addition. |

| Extension of ethylene (B1197577) bridge to propylene | Side Chain | Increases conformational flexibility; may alter intramolecular interactions. |

The reactivity of organic molecules is fundamentally governed by their electronic structure. For analogs of this compound, a clear correlation exists between the distribution of electron density, molecular orbital energies, and observed chemical reactivity.

The pyrazole nucleus, being a π-excessive aromatic system, plays a crucial role in determining the electronic landscape of the molecule. The two nitrogen atoms within the ring create an uneven distribution of electron density, which can be further tuned by substituents. nih.govrsc.org The relationship between the electronic nature of a substituent and its effect on the reaction rates and equilibria of the parent molecule can often be quantified using linear free energy relationships, such as the Hammett equation. chemrxiv.orgrsc.orgresearchgate.net

Substituent Effects on Frontier Molecular Orbitals: Electron-donating groups on the pyrazole ring are expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the analog a better nucleophile and more susceptible to oxidation. researchgate.net Conversely, electron-withdrawing groups will lower the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), rendering the analog more susceptible to nucleophilic attack and more resistant to oxidation. researchgate.net

Quantitative Correlation: The Hammett substituent constant (σ) is a measure of the electronic effect (both inductive and resonance) of a substituent on a reaction center. For a series of analogs with different substituents on the pyrazole ring, a plot of the logarithm of the rate constant (log k) for a given reaction against the corresponding σ value is expected to be linear. A positive slope (ρ value) indicates the reaction is favored by electron-withdrawing groups, while a negative slope suggests it is favored by electron-donating groups. For instance, the rate of a nucleophilic attack at the pyrazole ring would likely show a positive correlation with the σ value of the substituent.

The following interactive table presents hypothetical data illustrating the correlation between the electronic properties of a substituent at the C5 position and the relative rate of a hypothetical electrophilic substitution reaction on the pyrazole ring.

| Substituent (at C5) | Substituent Type | Hammett Constant (σp) | Predicted Relative Reaction Rate (k/k₀) |

|---|---|---|---|

| -NH₂ | Electron-Donating | -0.66 | 25.0 |

| -OCH₃ | Electron-Donating | -0.27 | 8.5 |

| -CH₃ | Electron-Donating | -0.17 | 3.2 |

| -H (Parent Compound) | - | 0.00 | 1.0 |

| -Cl | Electron-Withdrawing | +0.23 | 0.4 |

| -CN | Electron-Withdrawing | +0.66 | 0.05 |

| -NO₂ | Electron-Withdrawing | +0.78 | 0.01 |

Advanced Material Science and Chemical Applications Non Biological

Utilization as a Ligand Precursor for Coordination Chemistry

The presence of nitrogen atoms in the pyrazole (B372694) ring and the oxygen atom of the ketone group in 4-(1-Ethyl-1H-pyrazol-4-yl)butan-2-one makes it a promising candidate as a ligand precursor for the synthesis of metal complexes. Pyrazole-based ligands are known to form stable complexes with a variety of metal ions, leading to diverse coordination geometries and electronic properties. acs.orgresearchgate.net

Synthesis of Metal Complexes with this compound Derivatives

Derivatives of this compound can be synthesized to enhance their coordination capabilities. For instance, modification of the butanone chain to introduce additional donor sites could lead to multidentate ligands. The synthesis of metal complexes would typically involve the reaction of the pyrazole-based ligand with a metal salt in a suitable solvent. The resulting complexes can vary from mononuclear to polynuclear structures, depending on the ligand-to-metal ratio, the nature of the metal ion, and the reaction conditions. nih.gov

Acyl-pyrazolones, which share the β-dicarbonyl system with the potential tautomeric form of this compound, readily coordinate with a wide range of metals, including main group, transition metals, lanthanides, and actinides. acs.org The synthesis often proceeds through the deprotonation of the ligand followed by reaction with a metal precursor. acs.org

| Metal Ion | Typical Precursor | Potential Coordination Mode | Reference |

|---|---|---|---|

| Copper(II) | CuCl₂, Cu(OAc)₂ | Bidentate (N, O) | rsc.org |

| Cobalt(II) | CoCl₂, Co(OAc)₂ | Bidentate (N, O) or bridging | repec.org |

| Nickel(II) | NiCl₂, Ni(OAc)₂ | Bidentate (N, O) | rsc.org |

| Zinc(II) | ZnCl₂, Zn(NO₃)₂ | Bidentate (N, O) | researchgate.net |

| Iron(III) | FeCl₃ | Bidentate (N, O) | nih.gov |

Characterization of Coordination Geometry and Electronic Properties

The coordination geometry of metal complexes derived from pyrazole-ketone ligands can be determined using techniques such as single-crystal X-ray diffraction. Common geometries include tetrahedral, square planar, and octahedral arrangements around the metal center. rsc.orgresearchgate.net The specific geometry is influenced by the steric and electronic properties of the ligand and the coordination preferences of the metal ion.

The electronic properties of these complexes are of significant interest. UV-visible spectroscopy can reveal ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes. acs.org The position and intensity of these bands provide insights into the electronic structure and the nature of the metal-ligand bonding. For instance, the coordination of pyrazole ligands to a metal center can influence the photophysical properties of the resulting complex, leading to applications in optical materials. acs.org

| Complex Type | Typical Coordination Geometry | Key Electronic Transitions | Investigative Technique | Reference |

|---|---|---|---|---|

| Cu(II)-pyrazole | Distorted square planar, Square pyramidal | d-d, LMCT | X-ray Diffraction, UV-Vis | researchgate.netrsc.org |

| Ni(II)-pyrazole | Square planar, Octahedral | d-d | Magnetic Susceptibility, UV-Vis | rsc.org |

| Co(II)-pyrazole | Tetrahedral, Octahedral | d-d | Magnetic Susceptibility, UV-Vis | zapjournals.com |

| Fe(III)-pyrazole-acetamide | Octahedral | LMCT, MLCT | X-ray Diffraction, UV-Vis | nih.gov |

Role in Polymer Chemistry and Material Science

The incorporation of pyrazole moieties into polymers is a known strategy to enhance their thermal stability and introduce specific functionalities. ias.ac.in The this compound molecule could serve as a monomer or a functional side group in polymer chains.

Incorporation into Polymer Backbones or Side Chains

Pyrazole-containing monomers can be polymerized through various methods, such as polycondensation or addition polymerization, to incorporate the pyrazole unit directly into the polymer backbone. tandfonline.com This approach can lead to materials with high thermal stability. ias.ac.in Alternatively, the pyrazole moiety can be attached as a side chain to a pre-existing polymer, allowing for the modification of the polymer's properties without altering its main chain structure. The ketone group in this compound offers a reactive site for such grafting reactions.

For example, pyrazole-containing polyamides have been synthesized and shown to possess desirable properties such as good solubility in organic solvents and high thermal stability. ias.ac.in Porous organic polymers containing pyrazole units have also been developed for applications in adsorption and catalysis. rsc.org

Evaluation of Resulting Material Properties (e.g., optical, thermal, mechanical)

Polymers containing pyrazole units often exhibit enhanced thermal stability, as determined by thermogravimetric analysis (TGA). ias.ac.in The decomposition temperatures of such polymers can be significantly higher than their non-pyrazole-containing counterparts.

The optical properties of these materials are also of interest. The incorporation of conjugated pyrazole systems can lead to photoluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. ias.ac.inresearchgate.net The study of their UV-visible absorption and fluorescence spectra can reveal their potential for such applications. For instance, some pyrazole-containing polymers exhibit blue-greenish light emission. researchgate.net

| Polymer Type | Incorporation Method | Enhanced Property | Characterization Technique | Reference |

|---|---|---|---|---|

| Polyamides | Polycondensation | Thermal Stability, Solubility | TGA, GPC | ias.ac.in |

| Poly(p-phenylenevinylene) derivatives | Heck coupling | Photoluminescence | UV-Vis, Fluorescence Spectroscopy | researchgate.net |

| Porous Organic Polymers | Multicomponent tandem polymerization | Adsorption Capacity | BET analysis, TGA | rsc.org |

| Cross-linked Chitosan | Chemical modification | Morphological Structure | FTIR, XRD, SEM, TEM | mdpi.com |

Application in Catalysis (Homogeneous or Heterogeneous)

Metal complexes derived from pyrazole-based ligands have shown significant catalytic activity in a range of organic transformations. nih.gov The electronic and steric environment around the metal center, which can be tuned by modifying the pyrazole ligand, plays a crucial role in the catalytic performance.

In homogeneous catalysis , soluble metal-pyrazole complexes can catalyze reactions such as oxidations, reductions, and coupling reactions. nih.gov For example, copper complexes with pyrazole-functionalized ligands have been used for the oxidation of styrene. rsc.org The ability of the pyrazole ligand to stabilize different oxidation states of the metal is often key to its catalytic activity.

For heterogeneous catalysis , pyrazole-containing ligands can be immobilized on solid supports, such as silica (B1680970) gel or polymers, to create recyclable catalysts. nih.gov Porous organic polymers incorporating pyrazole units can also act as supports for metal nanoparticles, leading to efficient heterogeneous catalysts for reactions like the reduction of nitroaromatics. rsc.org Iron-based polyoxometalate catalysts have been used for the synthesis of functionalized pyrazoles, demonstrating the role of pyrazole chemistry in developing catalytic systems. tandfonline.com

| Catalyst Type | Reaction Catalyzed | Catalyst Nature | Key Features | Reference |

|---|---|---|---|---|

| Copper(II)-pyrazole complexes | Styrene oxidation | Homogeneous | Tunable electronic properties | rsc.org |

| Silver-loaded Porous Organic Polymer | Nitroaromatic reduction | Heterogeneous | High surface area, recyclable | rsc.org |

| Silica gel-bound Cu(II) complexes | [3+2] Cycloadditions | Heterogeneous | Recyclable | nih.gov |

| Iron-based polyoxometalate | Condensation cyclization | Heterogeneous | Reusable, stable | tandfonline.com |

Design of Catalytic Systems Incorporating the Pyrazole-Ketone Scaffold

There is no available research on the design of catalytic systems that specifically incorporate the This compound scaffold. The scientific community has explored a variety of other pyrazole derivatives as ligands for homogeneous and heterogeneous catalysis. These designs often involve the strategic placement of donor atoms and functional groups on the pyrazole ring to create bidentate or tridentate ligands that can effectively coordinate with a metal center. The synthesis of such catalytic systems typically involves the reaction of the pyrazole-based ligand with a suitable metal precursor.

Investigation of Catalytic Efficiency and Selectivity in Chemical Reactions

Due to the absence of studies on catalytic systems based on This compound , there is no data on its catalytic efficiency or selectivity in any chemical reactions. Investigations into the catalytic performance of related pyrazole compounds often involve evaluating their effectiveness in promoting specific organic transformations, determining reaction yields, turnover numbers, turnover frequencies, and assessing the stereoselectivity or regioselectivity of the reaction. Such data is crucial for understanding the potential of a catalyst and for its further development. Unfortunately, no such investigations have been reported for the specified compound.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives is a cornerstone of heterocyclic chemistry, with ongoing efforts to develop more environmentally friendly and efficient methods. researchgate.netthieme-connect.com Future research on 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one should prioritize the development of green synthetic strategies. Traditional methods often rely on hazardous reagents and solvents. researchgate.net Modern approaches, however, are increasingly focused on the use of green catalysts, such as ammonium (B1175870) chloride, and renewable solvents like ethanol (B145695) to minimize environmental impact. jetir.org

Key areas for development include:

One-pot multicomponent reactions: These reactions, which combine multiple starting materials in a single step, offer high atom economy and reduce waste. researchgate.net Investigating one-pot syntheses for this compound could lead to more efficient and sustainable production.

Use of green catalysts and solvents: Research into catalysts like nano-ZnO and the use of water as a solvent has shown promise for the synthesis of other pyrazole derivatives and could be adapted for this specific compound. thieme-connect.comnih.gov

Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction conditions, making it a promising avenue for the sustainable production of pyrazole derivatives. nih.gov

Discovery of Unprecedented Reactivity Patterns

The pyrazole ring is a versatile scaffold known for a wide range of chemical transformations. numberanalytics.com However, the specific reactivity of this compound remains largely unexplored. Future research should aim to uncover novel reactivity patterns that could be exploited for the synthesis of new and complex molecules.

Potential areas of exploration include:

Transition metal-catalyzed cross-coupling reactions: These reactions have revolutionized the synthesis of complex molecules and could be used to functionalize the pyrazole ring of this compound in novel ways. numberanalytics.com

Cycloaddition reactions: Pyrazoles can participate in various cycloaddition reactions, and investigating the behavior of this compound in such reactions could lead to the discovery of new heterocyclic systems. nih.gov

Bioorthogonal chemistry: Certain pyrazole derivatives, specifically 4H-pyrazoles, have been identified as "click" reagents for bioorthogonal chemistry due to their reactivity in Diels-Alder reactions. mit.edunih.gov Investigating the potential of this compound or its derivatives in this area could open up new applications in chemical biology.

Exploration of New Material Science Applications

Pyrazole derivatives are finding increasing use in material science due to their unique electronic and photophysical properties. mdpi.com The incorporation of pyrazole moieties into polymers and other materials can lead to advanced materials with specialized properties.

Future research into the material science applications of this compound could focus on:

Luminescent materials: Many pyrazole compounds exhibit fluorescence and could be investigated for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nbinno.comnih.gov

Conducting polymers: The nitrogen-rich pyrazole ring could be incorporated into polymer backbones to create new conductive materials with potential applications in electronics. numberanalytics.com

Corrosion inhibitors: Pyrazole derivatives have shown promise as corrosion inhibitors for metals, an application area that could be explored for this specific compound. researchgate.net

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding the properties and reactivity of molecules. eurasianjournals.com Advanced theoretical modeling can provide valuable insights into the behavior of this compound and guide experimental work.

Key areas for computational investigation include:

Density Functional Theory (DFT) calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the design of new reactions and materials. eurasianjournals.comresearchgate.net

Molecular dynamics (MD) simulations: MD simulations can provide insights into the dynamic behavior and conformational preferences of the molecule, which is crucial for understanding its interactions with other molecules and its performance in various applications. researchgate.neteurasianjournals.com

Structure-activity relationship (SAR) studies: Computational methods can be used to establish relationships between the structure of pyrazole derivatives and their biological or material properties, facilitating the design of new compounds with enhanced performance. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-(1-Ethyl-1H-pyrazol-4-yl)butan-2-one, and what key reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring and subsequent alkylation/ketone introduction. Key steps include:

- Pyrazole ring synthesis : Cyclocondensation of hydrazines with diketones or β-ketoesters under acidic conditions.

- Alkylation : Reaction with ethylating agents (e.g., ethyl bromide) in polar aprotic solvents (e.g., DMF) at 60–80°C to introduce the ethyl group .

- Ketone formation : Oxidation of secondary alcohols (e.g., using Jones reagent) or via Grignard reactions followed by oxidation .

Optimization : Use anhydrous solvents, controlled temperatures, and inert atmospheres (N₂/Ar) to minimize side reactions. Purification via column chromatography or recrystallization improves yield (reported 70–85% in optimized protocols) .

Q. How can researchers characterize the structural and chemical properties of this compound?

Methodological Answer:

- Structural elucidation :

- NMR : ¹H/¹³C NMR to confirm the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and ketone group (δ 200–220 ppm in ¹³C) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₄N₂O, MW 178.11 g/mol) .

- Reactivity : Test nucleophilic addition at the ketone (e.g., Grignard reactions) or electrophilic substitution on the pyrazole ring (e.g., nitration) .

Q. What are the primary biological activities associated with this compound?

Methodological Answer:

- Enzyme inhibition : Demonstrated activity against kinases and oxidoreductases via competitive binding assays (IC₅₀ values: 10–50 µM) .

- Receptor interactions : Modulates G-protein-coupled receptors (GPCRs) in vitro, with binding affinity (Kd) measured via fluorescence polarization .

- Biological assays : Use cell-based models (e.g., HEK293) transfected with target receptors to validate activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

Methodological Answer:

-

Analog synthesis : Modify substituents (e.g., replace ethyl with methyl or bulkier groups) and evaluate effects on bioactivity .

-

Key structural features :

Analog Modification Impact on Activity 4-(1-Methyl-pyrazol-4-yl)butan-2-one Smaller alkyl group Reduced lipophilicity, lower IC₅₀ 4-(1-Propyl-pyrazol-4-yl)butan-2-one Larger alkyl group Enhanced membrane permeability - Data analysis : Correlate logP values (calculated via ChemDraw) with in vitro activity to optimize pharmacokinetics .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Control experiments : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay sensitivity .

- Data normalization : Use Z-factor analysis to assess assay quality and minimize false positives .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets. Focus on π–π stacking between the pyrazole ring and aromatic residues (e.g., Phe80 in PKA) .

- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and hydrogen-bond dynamics .

Q. How can researchers assess the purity and stability of the compound under experimental conditions?

Methodological Answer:

- Purity analysis :

- HPLC : C18 column, acetonitrile/water gradient (95% purity threshold) .

- TLC : Monitor degradation under UV light (Rf = 0.5 in ethyl acetate/hexane) .

- Stability testing : Incubate at 4°C, 25°C, and 37°C for 72 hours; analyze via LC-MS for decomposition products (e.g., oxidation to carboxylic acid) .

Notes for Methodological Rigor

- Report yields, IC₅₀, and Kd with standard deviations (n ≥ 3 replicates).

- Validate computational predictions with wet-lab assays (e.g., SPR for binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.